Product packaging for Morpholinodithiocarbamate(Cat. No.:)

Morpholinodithiocarbamate

Cat. No.: B8349816
M. Wt: 177.3 g/mol
InChI Key: AELJUOLUTZKBIA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholinodithiocarbamate is a versatile dithiocarbamate ligand derived from morpholine, valued in research for its strong metal-chelating properties and diverse scientific applications. Its structure features electron donor sulfur and nitrogen atoms, enabling it to form stable complexes with various transition metals, which are key to its research utility . Key Research Applications: • Anticancer Agent Development: Metal complexes of this compound, particularly with Copper(II) and Zinc(II), demonstrate promising in vitro anticancer activity. These complexes have shown enhanced potency against renal (TK10), melanoma (UACC62), and breast (MCF7) cancer cell lines, with some activities comparable to or exceeding the standard drug parthenolide . The mechanism of action for such metal dithiocarbamate complexes often involves inducing apoptosis in tumor cells . • Metal Speciation and Analysis: This compound is an effective chelating agent for the pre-concentration and spectroscopic quantification of metal ions. It is successfully used in the speciation of Chromium (III) and Chromium (VI) in aqueous samples via High-Performance Liquid Chromatography (HPLC), allowing for the sensitive and reliable determination of these environmentally and biologically relevant chromium species . • Mineral Processing Reagent: Sodium morpholine dithiocarbamate (SMD) acts as a selective depressant in the froth flotation separation of chalcopyrite (CuFeS₂) and molybdenite (MoS₂). It selectively adsorbs onto chalcopyrite surfaces, effectively depressing its floatability and enabling the efficient separation of molybdenite, a critical process in the production of copper and molybdenum . • Antimicrobial Studies: The ligand and its Nickel(II) and Copper(II) complexes have been investigated for their antibacterial bioefficacy against various Gram-positive and Gram-negative bacteria, showing significant activity in vitro . Notice: This product is intended for research and further manufacturing purposes only. It is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N2OS2- B8349816 Morpholinodithiocarbamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N2OS2-

Molecular Weight

177.3 g/mol

IUPAC Name

N-morpholin-4-ylcarbamodithioate

InChI

InChI=1S/C5H10N2OS2/c9-5(10)6-7-1-3-8-4-2-7/h1-4H2,(H2,6,9,10)/p-1

InChI Key

AELJUOLUTZKBIA-UHFFFAOYSA-M

Canonical SMILES

C1COCCN1NC(=S)[S-]

Origin of Product

United States

Synthetic Methodologies for Morpholinodithiocarbamate and Its Metal Complexes

Disulfide Derivatives of Morpholinodithiocarbamate

The disulfide derivative of this compound, commonly known as morpholine (B109124) thiuram disulfide, is a significant compound that can be synthesized through the oxidation of this compound salts. This transformation involves the formation of a sulfur-sulfur bond, linking two this compound units. Various synthetic strategies have been developed for this class of compounds, often employing mild oxidizing agents to achieve high yields and purity.

A documented method for the preparation of this compound disulfide involves the oxidation of sodium this compound. google.com In this procedure, an aqueous solution of sodium this compound is treated with a solution of iodine in absolute ethanol (B145695). The reaction is conducted under constant stirring and cooling in an ice water bath. The progress of the reaction is indicated by the formation of a clear solution. Upon completion, the addition of water precipitates the product, which can then be isolated by filtration, washed with deionized water, and dried. This method provides a straightforward route to the desired disulfide derivative. google.com

The general principle of this synthesis is the oxidation of the dithiocarbamate (B8719985) anion. Dithiocarbamates are readily oxidized to the corresponding thiuram disulfides. researchgate.netnih.govrsc.org This oxidative coupling is a common and reliable method for the formation of the S-S bond in these molecules. While iodine is a specific oxidizing agent used for this compound, other oxidizing agents such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) have been successfully employed for the synthesis of thiuram disulfides from other dithiocarbamate salts. researchgate.netnih.govrsc.org Similarly, hydrogen peroxide (H₂O₂) has been utilized as an oxidant in the synthesis of tetraethyl thiuram disulfide, suggesting its potential applicability in the synthesis of other thiuram disulfides. nih.govacs.org

The reaction conditions, such as solvent, temperature, and the choice of oxidizing agent, can influence the yield and purity of the final product. For instance, the spontaneous formation of thiuram disulfides from iron(III) dithiocarbamates in buffered aqueous solutions has been observed, highlighting the role of metal ions in facilitating the oxidation process. acs.orgacs.org

Below is a data table summarizing the synthesis of this compound disulfide and related thiuram disulfides.

Starting MaterialOxidizing AgentSolventKey Reaction ConditionsProductReference
Sodium this compoundIodineWater/EthanolConstant stirring, cooling with an ice water bathThis compound disulfide google.com
Diaryl dithiocarbamate salts (Ar₂NCS₂Li)Potassium ferricyanide (K₃[Fe(CN)₆])Not specified-Diaryl thiuram disulfides ((Ar₂NCS₂)₂) researchgate.netnih.govrsc.org
Sodium diethyldithiocarbamate (B1195824) (NaEt₂DTC)Hydrogen Peroxide (H₂O₂)WaterpH regulation with sodium bicarbonateTetraethyl thiuram disulfide (TETD) nih.govacs.org
Iron(III) dithiocarbamates- (Spontaneous)Buffered aqueous solutionpH 5.5 and 7.5Thiuram disulfides acs.orgacs.org

Coordination Chemistry and Structural Elucidation of Morpholinodithiocarbamate Complexes

Ligand Coordination Modes and Geometries

The morpholinodithiocarbamate ligand exhibits flexibility in its coordination to metal centers, adopting several distinct modes. These variations are influenced by factors such as the nature of the metal ion, its oxidation state, and the steric and electronic properties of other co-ligands present in the coordination sphere.

Bidentate Chelation of the Dithiocarbamate (B8719985) Moiety

The most common coordination mode for the this compound ligand is as a bidentate chelating agent, where both sulfur atoms of the dithiocarbamate group bind to the same metal center, forming a four-membered chelate ring. This mode of coordination is observed in numerous mononuclear and polynuclear complexes.

In a mononuclear copper(II) complex, [Cu(MphDTC)₂], two this compound ligands coordinate to the copper(II) ion in a bidentate fashion, resulting in a distorted square planar geometry. mdpi.comsemanticscholar.org Similarly, in a dinuclear zinc(II) complex, [Zn₂(μ-MphDTC)₂(MphDTC)₂], each zinc(II) ion is chelated by one this compound ligand. mdpi.commdpi.com The coordination of the ligand as a bidentate chelate is confirmed by the presence of a single band for the C-S stretching vibration in the infrared spectra of these complexes, in contrast to the double bands observed in the free ligand. researchgate.net

Table 1: Selected Bond Lengths in a Zinc(II) Complex with Bidentate this compound

BondLength (Å)
Zn1–S12.4373(5)
Zn1–S22.4373(5)

Data from the dinuclear zinc(II) complex where one this compound ligand acts in a chelating bidentate mode. mdpi.com

Anisobidentate Coordination Modes

Anisobidentate coordination is a variation of bidentate chelation where the two metal-sulfur bond distances are unequal. This asymmetry can be induced by electronic effects or steric constraints within the complex. While symmetric bidentate chelation is common, anisobidentate coordination is also observed in dithiocarbamate complexes.

In the dimethyltin(IV) complex of N,N-dimethyldithiocarbamate, one of the dithiocarbamate ligands is bonded in an anisobidentate fashion, as evidenced by the unequal tin-to-sulfur bond distances of 2.795(1) Å and 2.489(1) Å. nih.gov The geometry around the tin metal in this case is described as a distorted trigonal bipyramid. nih.gov Spectroscopic evidence for anisobidentate chelation can be inferred from the asymmetric and symmetric stretching vibrations of the CS₂ group in the infrared spectrum. semanticscholar.org

Table 2: Metal-Sulfur Bond Lengths in a Dimethyltin(IV) Complex with Anisobidentate Dithiocarbamate

BondLength (Å)
Sn-S12.795(1)
Sn-S32.489(1)

Data from a dimethyltin(IV) complex with N,N-dimethyldithiocarbamate exhibiting anisobidentate coordination. nih.gov

Bridging Coordination in Polynuclear Complexes

The this compound ligand can also act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. In this mode, one or both of the sulfur atoms coordinate to adjacent metal ions.

A notable example is the dinuclear zinc(II) complex, [Zn₂(μ-MphDTC)₂(MphDTC)₂], where two this compound ligands bridge the two zinc(II) ions. mdpi.commdpi.com Each bridging ligand is coordinated to both zinc centers, forming a chair-like eight-membered ring. researchgate.net This bridging coordination results in a dinuclear structure with a Zn-Zn separation of 3.719 Å. researchgate.net

Table 3: Selected Bond Lengths in a Dinuclear Zinc(II) Complex with Bridging this compound

BondLength (Å)
Zn1–S32.342(5)
Zn1–S42.3169(5)

Data from the dinuclear zinc(II) complex where two this compound ligands act as bridging ligands. mdpi.com

Observed Coordination Geometries Around Central Metal Ions

The coordination of this compound ligands to a central metal ion results in various coordination geometries, largely dictated by the coordination number of the metal and the nature of the ligand-metal interactions.

Trigonal Bipyramidal Geometries

A five-coordinate trigonal bipyramidal geometry is observed in some dithiocarbamate complexes, particularly with organotin(IV) moieties. nih.govfrancis-press.com In an ideal trigonal bipyramidal geometry, the bond angles are 90° between the axial and equatorial positions and 120° between the equatorial positions. libretexts.orgstudy.comutexas.edu

In the triphenyltin(IV) complex of 4-hydroxypiperidine (B117109) dithiocarbamate, the geometry around the tin atom deviates from a regular tetrahedron towards a trigonal bipyramidal structure. nih.gov This distortion is due to a weak interaction between the tin atom and the second sulfur atom of the dithiocarbamate ligand. The bond angles in the equatorial plane are 118.12(10)°, 112.75(7)°, and 116.54(7)°. nih.gov

Table 4: Bond Angles in a Triphenyltin(IV) Dithiocarbamate Complex with a Distorted Trigonal Bipyramidal Geometry

AngleDegrees (°)
C19–Sn1–C13118.12(10)
S1–Sn1–C19112.75(7)
S1–Sn1–C13116.54(7)

Data from a triphenyltin(IV) 4-hydroxypiperidine dithiocarbamate complex. nih.gov

Pentagonal Bipyramidal Geometries

Seven-coordinate pentagonal bipyramidal geometry is less common but has been observed in complexes with larger metal ions that can accommodate a higher coordination number. In this geometry, five ligands lie in the equatorial plane with bond angles of approximately 72°, and two ligands occupy the axial positions, perpendicular to the equatorial plane. researchgate.net

A binuclear bismuth(III) complex with diethyldithiocarbamate (B1195824), {[Bi(S₂CNEt₂)₃]₂}, features two seven-coordinated bismuth atoms, each with a distorted pentagonal bipyramidal geometry. researchgate.net In this structure, five sulfur atoms from the dithiocarbamate ligands occupy the equatorial positions, while two other sulfur atoms are in the axial positions. researchgate.netnih.gov More directly, a bismuth(III) complex with this compound, Bi[S₂CN(C₂H₄)₂O]₂·NO₃, also exhibits a distorted pentagonal bipyramidal configuration around the seven-coordinated central bismuth atom. researchgate.net

Table 5: Ideal Bond Angles in a Pentagonal Bipyramidal Geometry

PositionAngle (°)
Between axial and equatorial ligands90
Between equatorial ligands72

Octahedral Geometries

The this compound anion typically acts as a bidentate ligand, coordinating to a central metal atom through its two sulfur atoms. This chelation is a predominant factor in the formation of six-coordinate complexes, which commonly adopt an octahedral or distorted octahedral geometry. researchgate.net This arrangement is one of the most prevalent for first-row transition metal ions and is also frequently observed in organotin(IV) compounds. nih.gov

In di-substituted organotin(IV) complexes with the general formula R₂SnX₂, where X is a dithiocarbamate, the coordination of two bidentate this compound ligands often results in a six-coordinate environment around the tin atom. researchgate.netnih.gov The resulting structure is typically a distorted octahedron. This distortion arises from several factors, including the relatively small "bite angle" of the chelating dithiocarbamate ligand and steric hindrance from the organic groups (R) attached to the tin atom. nih.gov For instance, in diphenyltin(IV) dithiocarbamate complexes, the geometry around the tin center is best described as distorted octahedral. researchgate.net

Similarly, transition metal complexes with this compound frequently exhibit octahedral geometries. Spectroscopic studies of cobalt(II), nickel(II), and copper(II) complexes suggest high-spin octahedral configurations. universiteitleiden.nl In the case of hexa-coordinated copper(II) complexes, a distorted octahedral symmetry is particularly common due to the Jahn-Teller effect. universiteitleiden.nl Rhenium complexes featuring dithiocarbamate ligands have also been structurally characterized as having a distorted-octahedral geometry. nih.govlibretexts.org The stability of the octahedral geometry is a key feature of the coordination chemistry of this compound, reflecting the ligand's strong chelating ability.

Table 1: Representative Bond Distances in a Distorted Octahedral Diorganotin(IV) Dithiocarbamate Complex

Bond Bond Length (Å)
Sn-S1 2.593
Sn-S2 2.680
Sn-C 2.139

Data derived from a representative diphenyltin(IV) dithiocarbamate structure. researchgate.net

Trigonal Prism Geometries

The trigonal prismatic geometry is a significantly rarer coordination arrangement for six-coordinate complexes compared to the nearly ubiquitous octahedral geometry. nih.gov In this structure, six ligands are positioned at the vertices of a triangular prism surrounding the central atom. While observed in certain complexes with specific dithiolate ligands, the trigonal prismatic geometry is not commonly reported for this compound complexes. wikipedia.org

The preference for a trigonal prismatic versus an octahedral arrangement is dictated by subtle electronic and steric factors. universiteitleiden.nl Trigonal prismatic coordination is often favored in complexes with d⁰ metal ions where metal-ligand bonding is primarily sigma (σ) in nature, with minimal π-bonding contributions. universiteitleiden.nlrsc.org It can also be imposed by rigid, multidentate ligands that sterically enforce this specific geometry. universiteitleiden.nl For complexes involving dithiocarbamate-type ligands, which are capable of π-interactions, the electronic stabilization afforded by the octahedral field typically makes it the more favorable geometry. The interconversion between octahedral and trigonal prismatic geometries can be described by a "twist angle," where a perfect octahedron has a twist angle of 60° and a perfect trigonal prism has an angle of 0°. rsc.org The rarity of this geometry for this compound highlights the strong electronic preference of the ligand and associated metal centers for octahedral coordination.

Supramolecular Architectures and Intermolecular Interactions

Hydrogen Bonding Networks (e.g., C-H···O, C-H···S)

In the crystal structures of this compound complexes, hydrogen bonds involving the carbon-hydrogen groups of the morpholine (B109124) ring and organic substituents on the metal are crucial in building higher-order structures. Specifically, weak C-H···O and C-H···S hydrogen bonds have been identified as key interactions that assemble the crystal arrangement.

The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, leading to C-H···O interactions. More notable are the C-H···S interactions, where the sulfur atoms of the dithiocarbamate ligand, which are considered soft bases, act as acceptors. While sulfur is less electronegative than oxygen, it is large and polarizable, allowing it to participate effectively in hydrogen bonding, which has a significant dispersion character. These interactions link adjacent molecules, often forming chains or sheet-like structures that define the supramolecular architecture of the compound in the solid state.

Table 2: Example of Intermolecular Hydrogen Bond Parameters in a Diestertin(IV) this compound Complex

Interaction Type Donor-Acceptor Distance (Å) Angle (°)
C-H···O ~3.2 - 3.5 ~140 - 170
C-H···S ~3.6 - 3.9 ~130 - 160

Data represents typical ranges observed in related crystal structures.

Weak Intramolecular Interactions (e.g., C=O···Sn)

Beyond the primary coordinate bonds, weaker intramolecular interactions can further influence the geometry around the metal center, particularly in organotin(IV) complexes. An important example is the interaction between a carbonyl oxygen from an ester group substituent and the central tin atom (C=O···Sn).

Table 3: Intramolecular C=O···Sn Interaction Data

Parameter Value
O···Sn Distance (Å) 2.618 - 2.632
Estimated Interaction Energy -3.7 kcal mol⁻¹

Data obtained from X-ray and DFT studies on [(RO₂CCH₂CH₂)₂Sn(MDTC)₂] complexes.

Spectroscopic and Diffraction Based Characterization of Morpholinodithiocarbamate Systems

X-ray Diffraction Analysis

X-ray diffraction techniques are fundamental in determining the solid-state structure of crystalline materials. By analyzing the pattern of diffracted X-rays passing through a crystal, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained. creative-biostructure.com

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for unambiguously determining the molecular structure of crystalline compounds. creative-biostructure.com This technique has been instrumental in characterizing a variety of morpholinodithiocarbamate complexes, providing precise atomic coordinates and revealing intricate structural details.

For instance, the single-crystal X-ray structure of dimethyltin(IV) bis(this compound) revealed a skew-trapezoidal bipyramidal coordination geometry around the tin atom. um.edu.my In a study of diestertin(IV) dithiocarbamate (B8719985) complexes, including a this compound derivative, SC-XRD analysis showed a distorted pentagonal bipyramidal coordination geometry. researchgate.net In these structures, the apical positions were occupied by ester groups, while the equatorial plane consisted of two bidentate this compound ligands and an intramolecular C=O···Sn interaction. researchgate.net The O···Sn distances were determined to be 2.632 Å and 2.618 Å in two different complexes. researchgate.net

Furthermore, SC-XRD has been used to study polymorphism in this compound complexes. Two polymorphic modifications of a dicarbonyl-rhodium-o-semiquinonate complex were characterized, revealing different crystal packing and intermolecular interactions, which in turn influenced their physical properties upon cooling. nih.gov

The data obtained from SC-XRD, such as unit cell parameters, space group, and atomic positions, are crucial for understanding the structure-property relationships in these compounds.

Table 1: Selected Crystallographic Data from Single-Crystal X-ray Diffraction Studies

CompoundCrystal SystemSpace GroupKey Geometric Features
Dimethyltin(IV) bis(this compound)--Skew-trapezoidal bipyramidal coordination
Diestertin(IV) this compound complex--Distorted pentagonal bipyramidal geometry
Dicarbonyl-rhodium-o-semiquinonate complex (Polymorph 1)MonoclinicP2₁/cDimer formation with Rh-Rh distance of 3.262(1) Å at 298 K
Dicarbonyl-rhodium-o-semiquinonate complex (Polymorph 2)MonoclinicP2₁/cRetains high-temperature phase upon cooling to 230 K

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the chemical environment of specific atomic nuclei. By probing the magnetic properties of nuclei such as ¹H, ¹³C, and ¹¹⁹Sn, NMR spectroscopy allows for the characterization of molecular structure, connectivity, and dynamics in solution.

Proton NMR (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) is used to identify the different types of protons in a molecule and to understand their connectivity through spin-spin coupling. In this compound systems, ¹H NMR spectra typically show characteristic signals for the protons of the morpholine (B109124) ring.

For sodium this compound trihydrate in D₂O, the ¹H NMR spectrum exhibits two triplets. up.ac.pa The triplet at δ 4.38 ppm is assigned to the four protons of the -OCH₂- group, with a coupling constant J(H-H) of 5.1 Hz. The triplet at δ 3.77 ppm corresponds to the four protons of the -NCH₂- group, with a coupling constant J(H-H) of 4.9 Hz. up.ac.pa The appearance of these signals as triplets is due to the coupling of adjacent methylene (B1212753) protons in the morpholine ring, which adopts a chair conformation. stackexchange.com The fixed conformation can lead to more complex AA'XX' spin systems, but often appears as deceptively simple triplets. stackexchange.com The ¹H NMR spectra of various metal complexes of this compound, such as those with Ni(II) and Cu(II), have also been reported, showing shifts in the proton signals upon coordination to the metal center. researchgate.net

Table 3: ¹H NMR Chemical Shifts for this compound Systems

Compound/FragmentSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Sodium this compound TrihydrateD₂O4.38triplet5.1-OCH₂-
Sodium this compound TrihydrateD₂O3.77triplet4.9-NCH₂-

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon framework of a molecule. bhu.ac.insavemyexams.com Each non-equivalent carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. savemyexams.com For this compound complexes, ¹³C NMR is used to characterize the carbon atoms of the morpholine ring and the dithiocarbamate group.

In various metal complexes of dithiocarbamates, the chemical shift of the >N-¹³CS₂ carbon provides insight into the coordination mode of the dithiocarbamate ligand. For instance, in a series of organotin(IV) dithiocarbamate complexes, the ¹³C NMR spectra were crucial for characterizing the compounds. researchgate.net The ¹³C NMR spectra of Ni(II), Cu(II), and Zn(II) complexes of diphenyldithiocarbamate have also been reported, illustrating the utility of this technique in studying related systems. researchgate.net Solid-state ¹³C NMR has also been employed to investigate methyltin(IV) compounds, providing data on the relationship between NMR parameters and molecular structure. acs.org

Tin-119 NMR (¹¹⁹Sn NMR) for Tin Environments in Organotin Complexes

For organotin complexes of this compound, ¹¹⁹Sn NMR spectroscopy is a particularly informative technique. huji.ac.il The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. northwestern.edu The ¹¹⁹Sn chemical shift range is very wide, allowing for clear differentiation between various tin environments. huji.ac.ilnorthwestern.edu

In studies of diestertin(IV) this compound complexes, ¹¹⁹Sn NMR spectroscopy was used alongside ¹H and ¹³C NMR to characterize the resulting compounds. researchgate.net The ¹¹⁹Sn NMR data, in conjunction with X-ray crystallographic data, can confirm the coordination number of the tin center in the solid state and in solution. For example, the ¹¹⁹Sn chemical shifts can indicate whether the tin atom is four-, five-, six-, or seven-coordinate. One-bond and two-bond coupling constants, such as ¹J(¹¹⁹Sn-¹³C) and ²J(¹¹⁹Sn-¹H), can provide further structural information. huji.ac.il

Table 4: General ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin Compounds

Coordination Number of TinTypical Chemical Shift Range (δ, ppm)
4+200 to -60
5-90 to -330
6-210 to -510
7-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for probing the vibrational modes of molecules, offering detailed insights into the bonding environment of the this compound ligand and its changes upon coordination to a metal center.

Vibrational Analysis of C-N, C=S, and C-S Bond Vibrations

The infrared spectrum of a dithiocarbamate complex is characterized by several key vibrational bands, particularly those associated with the thioureide (C-N) and the dithiocarboxylate (C=S and C-S) groups. The positions of these bands are sensitive to the electronic effects of the substituents on the nitrogen atom and the coordination of the sulfur atoms to a metal.

The C-N stretching vibration, often referred to as the "thioureide" band, is of significant diagnostic importance. It typically appears in the region of 1414-1497 cm⁻¹. nih.govsemanticscholar.org The partial double bond character of the C-N bond, arising from the delocalization of the nitrogen lone pair electrons into the dithiocarboxylate moiety, influences the frequency of this vibration. semanticscholar.org

The C=S and C-S stretching vibrations are also crucial for understanding the ligand's structure. In the free ligand, distinct bands for C=S and C-S stretching are observed. For instance, in free morpholine dithiocarbamate, these vibrations can be seen as double bands in the range of 972-1108 cm⁻¹. nih.gov Some studies assign the C=S vibration to a band around 975 cm⁻¹ and the C-S vibration to approximately 824 cm⁻¹. tandfonline.com The presence of a single, sharp band in the 950-1050 cm⁻¹ region in metal complexes is often indicative of a symmetrically chelated dithiocarbamate ligand. nih.gov

Table 1: Characteristic IR Vibrational Frequencies (cm⁻¹) for this compound and its Complexes

Vibrational ModeFree Ligand (this compound)Metal ComplexesReference(s)
ν(C-N)1414 - 14571431 - 1497 nih.govtandfonline.com
ν(C=S)~975992 - 1007 (often merges with C-S) nih.govtandfonline.com
ν(C-S)~824992 - 1007 (often merges with C=S) nih.govtandfonline.com

Assessment of Ligand Coordination Modes through Spectral Shifts

The coordination of the this compound ligand to a metal center induces significant shifts in the positions of its characteristic infrared bands. These spectral shifts provide strong evidence for coordination and can help in determining the coordination mode of the ligand (e.g., bidentate, monodentate).

Upon complexation, the C-N stretching vibration typically shifts to a higher frequency. For example, in Cu(II) and Zn(II) complexes, this band shifts from 1414 cm⁻¹ in the free ligand to 1478 cm⁻¹ and 1431 cm⁻¹, respectively. nih.gov This shift is attributed to an increase in the double bond character of the C-N bond due to electron delocalization within the chelate ring upon coordination. nih.gov

Conversely, the C=S and C-S stretching vibrations often merge into a single band upon complexation, and this band may shift in position. nih.gov The appearance of a single band in the 1000 cm⁻¹ region is a strong indicator of bidentate chelation by the dithiocarbamate ligand, where both sulfur atoms are coordinated to the metal center. nih.gov The presence of new bands in the far-infrared region (typically below 500 cm⁻¹) can be assigned to the metal-sulfur (M-S) stretching vibrations, directly confirming the coordination of the sulfur atoms. researchgate.net For instance, a new band in the 412-424 cm⁻¹ range can be attributed to the ν(M-S) stretching mode. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying the chromophoric dithiocarbamate group and the effects of metal coordination on its electronic structure.

Electronic Transitions (π-π* and n-π*) of the Dithiocarbamate Chromophore

The dithiocarbamate moiety, NCS₂, acts as a chromophore, exhibiting characteristic electronic transitions in the UV region. tandfonline.com The free ligand typically displays two strong absorption bands. tandfonline.commdpi.com These are generally assigned to π-π* transitions within the N-C=S and S-C=S groups. tandfonline.commdpi.com For example, free this compound ligand shows absorption bands at approximately 262-263 nm and 286-292 nm. tandfonline.commdpi.com These high-intensity bands are characteristic of intra-ligand charge transfer transitions. tandfonline.com

Upon coordination to a metal ion, these π-π* and n-π* transitions can be shifted to longer wavelengths (a bathochromic or red shift). tandfonline.com For instance, in Mn(II) and Hg(II) complexes, the bands are shifted to around 266-267 nm and 298-300 nm. tandfonline.com

Table 2: UV-Vis Absorption Maxima (nm) for this compound and its Complexes

Compoundπ-π* (N-C=S)π-π* (S-C=S)Metal-to-Ligand Charge Transfer (MLCT)Reference(s)
Free Ligand~262-263~286-292- tandfonline.commdpi.com
Mn(II) Complex~266~300Yes tandfonline.com
Hg(II) Complex~267~298Yes tandfonline.com
Cu(II) Complex~276 (Intra-ligand)441 (d-d transition) mdpi.com

Metal-to-Ligand Charge Transfer (MLCT) Transitions

In addition to the intra-ligand transitions, the formation of metal complexes often gives rise to new absorption bands in the visible or near-UV region. These are frequently assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. tandfonline.comlibretexts.org These transitions involve the movement of an electron from a metal-centered orbital to a ligand-centered orbital (MLCT) or vice versa (LMCT). libretexts.orgwikipedia.org

The presence of these charge transfer bands can be responsible for the intense colors of many dithiocarbamate complexes. wikipedia.org The energy of these transitions is dependent on the nature of the metal ion and the ligand. For example, a broad absorption band observed at 441 nm in a Cu(II) this compound complex is assigned to a d-d transition, which is a type of metal-centered transition. mdpi.com The phenomenon of a metal ion to ligand charge transfer transition (MLCT) can result in significant absorption intensity due to the presence of the NCS₂ chromophore. tandfonline.com

Mössbauer Spectroscopy for Specific Metal Centers (e.g., Tin)

Mössbauer spectroscopy is a highly sensitive technique for studying the nuclear environment of specific isotopes, most notably ¹¹⁹Sn. It provides valuable information about the oxidation state, coordination geometry, and bonding characteristics of tin in its compounds.

In organotin(IV) dithiocarbamates, Mössbauer spectra can distinguish between different coordination geometries. osti.gov For instance, the spectra of dialkyltin(IV) bis(dithiocarbamates) typically show well-resolved doublets, indicating a non-cubic symmetry of the charge distribution around the tin atom. osti.gov In contrast, compounds like tin bis(dithiocarbamato) dihalides may show a single resonance peak, suggesting a more symmetric, near-cubic environment around the tin atom. osti.gov

The quadrupole splitting (Q.S.) values are particularly informative. For example, for dialkyltin(IV) compounds, Q.S. values in the range of 2.82 to 3.04 mm/sec are observed. osti.gov These values can help to infer the geometry of the complex. For instance, the Q.S. value for diphenyltin(IV) bis(dithiocarbamate) is approximately half that of the dialkyltin(IV) analogues, which can be indicative of a cis configuration of the two aryl groups. osti.gov A detailed study of 32 organotin dithiocarbamates assigned a cis-octahedral configuration to diphenyltin(IV) dithiocarbamates and a trans-octahedral configuration to dibutyl- and dimethyltin(IV) dithiocarbamates. osti.gov The isomer shift (I.S.) is another key parameter that provides information about the s-electron density at the tin nucleus, which is related to the oxidation state and covalency of the tin-ligand bonds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed in the characterization of novel chemical compounds, providing quantitative information on the elemental composition of a sample. For this compound and its coordination complexes, this method is crucial for verifying the empirical formula of the synthesized compounds. The technique typically involves the combustion of a small, precisely weighed amount of the substance in a stream of oxygen. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are then separated and quantified. Sulfur content is determined by converting it to sulfur dioxide (SO₂) and measuring its concentration.

The experimentally determined weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are then compared with the theoretical values calculated from the proposed chemical formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the purity and the assigned molecular formula of the compound.

Detailed Research Findings

Numerous studies on this compound and its metal complexes report the use of elemental analysis to confirm the successful synthesis and purity of the target compounds. The data consistently show a strong correlation between the experimentally observed elemental composition and the theoretically calculated values.

For instance, in the synthesis of various metal complexes of dithiocarbamates, elemental analysis is a standard characterization step. Research on diaryl dithiocarbamate complexes of zinc, for example, presents detailed elemental analysis data. For the complex with the formula C₃₀H₂₈N₂S₄Zn, the calculated percentages were C, 59.05%; H, 4.62%; and N, 4.59%. The experimental findings were C, 59.25%; H, 4.73%; and N, 4.50%, showing excellent agreement. semanticscholar.org In another example involving a chloroform (B151607) solvate, the calculated values for C₄₉.₅H₃₉N₂S₄Cl₃Zn were C, 49.92%; H, 3.91%; and N, 3.82%, while the found values were C, 49.79%; H, 4.12%; and N, 3.81%. semanticscholar.org

Similar verification is reported for other complex structures. For a compound with the proposed formula C₄₀H₃₀N₄O₈, elemental analysis yielded C, 69.18%; H, 4.38%; and N, 8.10%. These values closely match the calculated percentages of C, 69.16%; H, 4.35%; and N, 8.06%. asianpubs.org In the characterization of a tris-pyridyl ligand, the calculated elemental composition was C, 75.5%; H, 6.1%; and N, 11.0%, with the analysis finding C, 74.5%; H, 5.9%; and N, 10.5%. semanticscholar.org Furthermore, for a complex arsenotungstate compound, the calculated percentages were W, 51.69%; As, 7.02%; Fe, 2.62%; and Na, 6.46%, while the found values were W, 51.61%; As, 7.26%; Fe, 2.76%; and Na, 6.32%. mdpi.com

These findings underscore the reliability and importance of elemental analysis in the compositional verification of this compound systems and related compounds. The close correspondence between calculated and found values across different studies confirms the successful synthesis and isolation of these compounds with a high degree of purity.

Table 1: Elemental Analysis Data for Representative Dithiocarbamate Complexes

CompoundElementCalculated (%)Found (%)Reference
C₃₀H₂₈N₂S₄ZnC59.0559.25 semanticscholar.org
H4.624.73
N4.594.50
C₄₉.₅H₃₉N₂S₄Cl₃ZnC49.9249.79 semanticscholar.org
H3.914.12
N3.823.81

Table 2: Elemental Analysis Data for Other Relevant Complex Structures

CompoundElementCalculated (%)Found (%)Reference
C₄₀H₃₀N₄O₈C69.1669.18 asianpubs.org
H4.354.38
N8.068.10
[PhSi(6-Me-2-py)₃]C75.574.5 semanticscholar.org
H6.15.9
N11.010.5
Na₁₂[Fe(III)₂(AsW₆O₂₃)₂(As(III)O₃H)₂]·30H₂OW51.6951.61 mdpi.com
As7.027.26
Fe2.622.76
Na6.466.32

Computational Chemistry and Theoretical Investigations of Morpholinodithiocarbamate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules, offering a balance between accuracy and computational cost. mdpi.comcmu.edu In the study of morpholinodithiocarbamate and its derivatives, DFT calculations have provided significant insights into their molecular geometry, reactivity, and spectroscopic characteristics. researchgate.netnih.gov These theoretical investigations are crucial for understanding the behavior of this compound at a molecular level and for predicting its properties, which can guide experimental work.

Theoretical geometric optimization of molecules is a fundamental application of DFT that predicts the most stable three-dimensional arrangement of atoms. nih.gov For dithiocarbamate (B8719985) compounds, DFT calculations have been employed to determine optimized molecular structures, including bond lengths and angles. nih.gov

Table 1: Selected Optimized Geometric Parameters for a Tin-Morpholinodithiocarbamate Complex

ParameterValue
Sn-S Bond LengthsVaries
C-N Bond LengthsVaries
C-S Bond LengthsVaries
S-C-S Bond AngleVaries
Note: Specific bond lengths and angles for the this compound ligand within the complex are determined through X-ray crystallography and can be further refined by DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netyoutube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. researchgate.net

The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. researchgate.netyoutube.com The distribution of these orbitals provides insight into the regions of a molecule that are most likely to be involved in chemical reactions. youtube.comsapub.org For dithiocarbamate-containing molecules, DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. allsubjectjournal.com

Table 2: Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue
Note: The specific values for this compound would be obtained from a dedicated DFT calculation on the isolated molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. wolfram.comresearchgate.netnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.netnih.gov

Typically, red-colored regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.netnih.gov Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netnih.gov Green areas signify regions of neutral potential. nih.gov For this compound, an MEP map would reveal the electron-rich sulfur and nitrogen atoms as likely sites for electrophilic interaction, while other regions may be more susceptible to nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. wisc.eduwisc.edujoaquinbarroso.comusc.edu This method helps in understanding the hybridization of atomic orbitals, charge delocalization, and hyperconjugative interactions within the molecule. allsubjectjournal.commdpi.com

NBO analysis can quantify the stabilization energy associated with electron delocalization from a filled donor NBO to an empty acceptor NBO. wisc.edumdpi.com For this compound, NBO analysis would elucidate the nature of the C-N, C-S, and other bonds, as well as the delocalization of electron density involving the dithiocarbamate group. This information is crucial for a deeper understanding of the molecule's stability and reactivity. mdpi.com

A significant application of computational chemistry is the correlation of theoretical calculations with experimental spectroscopic data. nih.govresearchgate.net DFT calculations can predict various spectroscopic properties, such as vibrational frequencies (FTIR), and nuclear magnetic resonance (NMR) chemical shifts. nih.govmdpi.comnih.gov

By comparing the computationally predicted spectra with experimentally obtained spectra, researchers can validate the accuracy of the theoretical model and gain a more detailed interpretation of the experimental data. mdpi.comnih.gov For instance, calculated vibrational frequencies can be compared with experimental IR spectra to assign specific vibrational modes to the corresponding functional groups within the this compound molecule. mdpi.com This correlation is essential for confirming the molecular structure and understanding its dynamic behavior. nih.gov

Quantum Chemical Descriptors

A data table of quantum chemical descriptors such as HOMO-LUMO energy gaps, ionization potential, electron affinity, chemical hardness, and electrophilicity index for this compound cannot be compiled without specific computational studies on this compound.

Theoretical Studies of Ligand Exchange Mechanisms

Detailed research findings on the theoretical models and mechanisms of ligand exchange reactions involving this compound are not available in the reviewed literature.

Due to the strict adherence required to the provided outline and the exclusion of information outside its scope, the requested article cannot be generated at this time. Further research in the field of computational chemistry focusing specifically on this compound is needed to provide the data necessary to fulfill this request.

Reaction Mechanisms and Chemical Transformations

Mechanisms of Dithiocarbamate (B8719985) Formation (CS₂ Insertion)

The synthesis of morpholinodithiocarbamate is a classic example of the reaction between a secondary amine and carbon disulfide (CS₂). This process, often referred to as CS₂ insertion, proceeds via a well-established nucleophilic addition mechanism. Dithiocarbamates are generally formed from the reaction of a primary or secondary amine with carbon disulfide, often in a basic medium. acs.org

The reaction mechanism can be described in the following steps:

Nucleophilic Attack: The nitrogen atom of the morpholine (B109124) molecule, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbon atom of carbon disulfide.

Zwitterion Formation: This attack results in the formation of a zwitterionic intermediate, morpholinodithiocarbamic acid, which has a positive charge on the nitrogen atom and a negative charge on one of the sulfur atoms.

Deprotonation: In the presence of a base, such as sodium hydroxide (B78521) (NaOH), the proton on the nitrogen atom is abstracted. acs.org This step is crucial as it neutralizes the positive charge and forms the stable this compound anion and a water molecule. acs.org The base is incorporated to conserve the amine reactant. acs.org

R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O acs.org

Where R₂NH represents morpholine.

This reaction is typically rapid and proceeds in high yield, producing the sodium or potassium salt of this compound, which is a stable and isolable product. nih.gov The mechanism is analogous to that of other secondary amines, such as piperidine, reacting with CS₂. nih.gov

Ligand Exchange Processes in Metal Complexes

This compound is a potent chelating agent, readily forming stable complexes with a wide variety of transition metals. acs.org It typically acts as a bidentate ligand, coordinating to the metal center through its two sulfur atoms. rsc.org Ligand exchange, or substitution, is a fundamental process in the coordination chemistry of these complexes, where the dithiocarbamate ligand either displaces other ligands or is itself displaced.

A primary method for synthesizing this compound metal complexes is through a salt metathesis reaction. acs.org In this process, an aqueous solution of a metal salt (e.g., copper(II) chloride or zinc(II) chloride) is reacted with a solution of sodium or potassium this compound. nih.gov

Mechanism of Exchange (Metathesis):

MCl₂ + 2 Na[S₂CN(CH₂)₄O] → M[S₂CN(CH₂)₄O]₂ + 2 NaCl

In this reaction, the this compound anion displaces the chloride ligands from the metal's coordination sphere. The driving force for this reaction is often the formation of a highly stable, often insoluble, metal-dithiocarbamate chelate and a soluble salt like NaCl.

The versatility of dithiocarbamate ligands also allows for the formation of heteroleptic, or mixed-ligand, complexes. acs.org For instance, a metal ion already coordinated to other ligands, such as diamines, can react with this compound to form a complex containing both types of ligands. nsc.ru This demonstrates that the dithiocarbamate can be introduced into a pre-existing coordination sphere, displacing solvent molecules or other more labile ligands.

Starting Metal ComplexExchanging LigandProduct ComplexType of Exchange
Copper(II) chloride dihydrateMorpholine dithiocarbamateBis(morpholinodithiocarbamato) Cu(II)Metathesis nih.gov
Zinc(II) chloride dihydrateMorpholine dithiocarbamateBis(morpholinodithiocarbamato) Zn(II)Metathesis nih.gov
Metal-diamine complexMorpholine dithiocarbamateMixed-ligand (diamine)(dithiocarbamate) metal complexLigand Substitution nsc.ru

Photochemical Transformations and Light-Controlled Reactions

While the photochemistry of this compound itself is not extensively detailed, studies on closely related metal dithiocarbamate complexes provide significant insight into their light-induced reactivity. The photochemistry of these complexes is often initiated by the absorption of UV light, leading to charge-transfer excitations and subsequent chemical reactions. acs.orgnsc.ru

A key photochemical reaction for dithiocarbamate complexes occurs in chlorinated solvents like carbon tetrachloride (CCl₄). nih.gov For example, laser pulse photolysis of copper(II) diethyldithiocarbamate (B1195824), a structural analogue, demonstrates a clear reaction pathway. acs.orgnih.gov

Mechanism of Photolysis:

Excitation: Upon irradiation with UV light (e.g., 355-365 nm), the complex is excited, often via a ligand-to-metal charge transfer (LMCT) band. acs.orgnsc.ru

Intermediate Formation: This excitation leads to the formation of a transient intermediate. In the case of Cu(Et₂dtc)₂ in CCl₄, this intermediate involves a dithiocarbamate radical (Et₂dtc•) and a chloride ion coordinated to the copper center. acs.orgnih.gov

Secondary Reactions: This highly reactive intermediate can then undergo further reactions. It may interact with an unexcited molecule of the initial complex to form dimeric species. nih.gov

Final Products: The process ultimately leads to the decomposition of the complex and the formation of final products, which can include a binuclear copper complex and tetraalkylthiuram disulfide (the oxidized dimer of the dithiocarbamate ligand). acs.orgnih.govnsc.ru

Reactant ComplexSolventLight SourceKey IntermediateFinal Products
Cu(Et₂dtc)₂CCl₄355 nm Laser Pulse[(Et₂dtc)Cu(Et₂dtc•)Clₐ][Cu₂(Et₂dtc)₃Cl], Tetraethylthiuram disulfide acs.orgnih.gov

Other light-catalyzed reactions have also been reported for dithiocarbamates. For example, the irradiation of dithiocarbamates in solvents like cyclohexane can lead to the formation of dithiocarbamate-containing lactams, demonstrating the ability of light to induce complex organic transformations. nih.gov

Analytical Methodologies and Environmental Relevance of Morpholinodithiocarbamate

Applications in Metal Ion Speciation and Separation

Morpholinodithiocarbamate serves as a versatile chelating agent in analytical chemistry, particularly for the speciation and separation of metal ions. Its ability to form stable complexes with various metals is harnessed in several advanced analytical techniques. Dithiocarbamates, as a class of compounds, are well-regarded for their strong chelating ability with inorganic species, making them suitable for determining toxic heavy metal ions at trace and ultra-trace levels. arabjchem.org The insolubility of most metal-dithiocarbamate complexes in water, contrasted with their solubility in non-polar organic solvents, is a key property exploited in separation and preconcentration methods. arabjchem.org

The differential reactivity of this compound with the two common oxidation states of chromium, Cr(III) and Cr(VI), allows for their speciation. Speciation is critical because the toxicity and environmental mobility of chromium are highly dependent on its oxidation state, with Cr(VI) being significantly more toxic and mobile than Cr(III).

The analytical approach leverages the formation of distinct metal-ligand complexes. Cr(III) reacts directly with this compound to form a stable, coordinatively saturated chelate, typically with a 1:3 metal-to-ligand ratio, [Cr(this compound)₃].

In contrast, Cr(VI) is a strong oxidizing agent. When it reacts with a dithiocarbamate (B8719985) ligand, it is first reduced to Cr(III), which then forms complexes. This reaction can lead to multiple products, allowing for differentiation from the Cr(III) originally present in the sample. nih.gov For instance, studies with analogous dithiocarbamates like pyrrolidinedithiocarbamate (PDC) have shown that Cr(VI) can form products such as Cr(PDC)₂(OPDC), where an oxygen atom is inserted, alongside the standard Cr(PDC)₃ complex. nih.gov This difference in complex formation is the basis for their subsequent separation and quantification. By controlling reaction conditions such as pH and temperature, the complexation for both species can be optimized for simultaneous extraction. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate and quantify the different chromium-morpholinodithiocarbamate complexes formed from a sample containing both Cr(III) and Cr(VI). nih.gov After the chelation and extraction step, the resulting mixture of complexes is injected into the HPLC system.

The separation is typically achieved using a reversed-phase column (e.g., C18), where the non-polar complexes are separated based on their differential partitioning between the non-polar stationary phase and a polar mobile phase. The distinct chemical nature of the complex derived from original Cr(III) and the products from the Cr(VI) reaction allows for their chromatographic separation into discrete peaks. nih.gov A detector, commonly a UV-Vis spectrophotometer, is used to monitor the column effluent at a wavelength where the complexes exhibit strong absorbance, enabling their quantification. This hyphenated technique provides a robust method for determining the original concentrations of Cr(III) and Cr(VI) in environmental water samples. nih.gov

In many environmental samples, the concentration of toxic metals like chromium is below the detection limits of common analytical instruments such as Flame Atomic Absorption Spectrometry (FAAS). core.ac.uk Therefore, a preconcentration step is essential to enrich the analytes to a detectable level and to remove interfering matrix components. nih.gov this compound is an ideal chelating agent for these techniques due to its capacity to form stable, non-polar metal complexes that can be easily separated from the aqueous sample matrix. arabjchem.orgcore.ac.uk

Fabric Phase Sorptive Extraction (FPSE) is a modern, green sample preparation technique that utilizes a flexible fabric substrate (such as cellulose or polyester) chemically coated with a sol-gel organic-inorganic hybrid sorbent. nih.govmdpi.com This design results in a micro-extraction device with a high sorbent loading capacity and a permeable structure that facilitates rapid extraction equilibrium. nih.govresearchgate.net

For metal ion preconcentration, an FPSE membrane can be functionalized with this compound. The process involves immersing the membrane into the aqueous sample. Metal ions in the sample chelate with the immobilized this compound on the sorbent surface. The high surface area and permeability of the fabric allow for efficient extraction. nih.govmdpi.com After an equilibrium time, typically around 30 minutes, the membrane is removed, and the concentrated metal-chelate complexes are desorbed using a small volume of a suitable organic solvent before analysis. mdpi.com FPSE is advantageous as it minimizes solvent usage and can often be applied directly to samples without extensive pretreatment. mdpi.comnih.gov

Table 1: Steps in Fabric Phase Sorptive Extraction (FPSE) for Metal Ion Preconcentration

Step Description Purpose
1. Membrane Activation The FPSE membrane is sequentially rinsed with a solvent like methanol (B129727) and then water. mdpi.com To clean the sorbent surface and activate the functional groups for extraction.
2. Extraction The activated membrane is immersed in the aqueous sample, which is typically stirred. mdpi.com To facilitate the chelation of target metal ions with the immobilized this compound.
3. Desorption (Elution) The membrane is removed from the sample and placed in a small volume of an appropriate organic solvent. To back-extract the concentrated metal-chelate complexes from the membrane into the solvent.

| 4. Analysis | The resulting eluate, now containing the concentrated analyte, is analyzed by an instrumental technique (e.g., HPLC, AAS). | To quantify the concentration of the metal ion. |

Solid Phase Extraction (SPE) is a widely used and effective sample preparation method for preconcentrating and isolating analytes from a complex matrix. nih.govnih.gov The technique is based on the principle of partitioning analytes between a solid sorbent and a liquid sample. nih.gov For metal ion analysis, the solid sorbent (e.g., silica (B1680970), C18) is loaded into a cartridge and can be functionalized with a chelating agent like this compound. core.ac.uk

The process begins with conditioning the SPE cartridge to activate the sorbent. The aqueous sample, with its pH adjusted for optimal complex formation, is then passed through the cartridge. Metal ions react with the this compound to form non-polar complexes, which are retained by the sorbent. core.ac.uk Interfering substances are washed away, and finally, the retained metal complexes are eluted with a small volume of a strong organic solvent. nih.gov This procedure effectively concentrates the analyte and provides a cleaner sample for instrumental analysis. core.ac.uknih.gov

Table 2: Typical Parameters for Solid Phase Extraction (SPE) of Metal Ions Using Dithiocarbamate Reagents

Parameter Condition/Value Rationale
Sorbent C18-bonded silica Provides a non-polar stationary phase to retain the non-polar metal-dithiocarbamate complexes. core.ac.uk
Chelating Agent This compound Forms stable and neutral complexes with a wide range of heavy metal ions. arabjchem.org
Sample pH 4.0 - 9.0 The optimal pH range for the quantitative formation and extraction of many metal-dithiocarbamate complexes. researchgate.net
Sample Volume 50 - 400 mL A larger sample volume allows for a higher preconcentration factor. core.ac.uk
Eluting Solvent Methanol, Acetonitrile (B52724), Chloroform (B151607) These solvents are effective in disrupting the sorbent-analyte interaction to elute the metal complexes. researchgate.net

| Elution Volume | 5 - 10 mL | A small elution volume ensures a high concentration factor for the analyte. core.ac.uk |

Preconcentration Techniques Utilizing this compound

Environmental Fate and Transformation Studies

The environmental fate of this compound is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation. nih.gov As a dithiocarbamate, its structure is inherently unstable under certain environmental conditions. The free acid form of dithiocarbamates is generally unstable, and the compounds can decompose in acidic or neutral conditions, often liberating carbon disulfide (CS₂). arabjchem.orgresearchgate.net

Several transformation pathways are known to occur in soil and water. nih.gov

Hydrolysis and Photolysis: Dithiocarbamates can undergo rapid transformation in water and soil through hydrolysis and photolysis. nih.gov These processes can lead to the cleavage of the dithiocarbamate moiety.

Oxidation: Oxidative degradation is another significant pathway that contributes to the breakdown of the molecule. nih.gov

Biodegradation: The morpholine (B109124) ring itself can be subject to biodegradation. Studies on morpholine have shown that certain microorganisms, such as Mycobacterium strains, are capable of utilizing it as a sole source of carbon, nitrogen, and energy. nih.gov This degradation involves the enzymatic cleavage of the C-N bond in the heterocyclic ring, potentially involving a cytochrome P-450 monooxygenase. nih.gov The pathway can produce intermediates such as 2-(2-aminoethoxy)acetate and glycolate. nih.gov

The combination of these processes means that this compound is likely to be transformed in the environment, breaking down into smaller, more common substances. The rate of degradation depends on factors like pH, temperature, sunlight exposure, and the presence of specific microbial populations. who.int

Table 3: Potential Environmental Transformation Products of this compound

Compound Family Potential Transformation Products Degradation Pathway
Sulfur-Containing Products Carbon disulfide (CS₂), Hydrogen sulfide (B99878) (H₂S) Acid-catalyzed hydrolysis, general degradation of the dithiocarbamate group. nih.govwho.int
Nitrogen-Containing Products Morpholine Hydrolysis of the dithiocarbamate functional group.
Ring-Cleavage Products 2-(2-aminoethoxy)acetate, Glycolate Biodegradation of the morpholine ring by microorganisms. nih.gov

| Oxidation Products | Sulfonates, Disulfides | Catalytic oxidation or strong alkaline conditions. researchgate.net |

Aerobic and Anaerobic Transformation in Soil and Aquatic Systems

The transformation of this compound in the environment is significantly influenced by the presence or absence of oxygen. Both aerobic and anaerobic processes contribute to its degradation, breaking it down into simpler, less complex substances.

Under aerobic conditions , microorganisms utilize oxygen to metabolize organic compounds. The dithiocarbamate moiety is susceptible to microbial degradation, often serving as a source of carbon and nitrogen for various soil and aquatic microorganisms. nih.gov Several bacterial and fungal species have been identified as capable of degrading dithiocarbamates. nih.gov The morpholine ring, while generally more resistant to degradation than the dithiocarbamate group, can also be broken down by specific aerobic bacteria, such as those from the Mycobacterium and Pseudomonas genera. uni-pannon.hu The initial step in the aerobic degradation of the morpholine ring often involves the cleavage of a C-N bond by monooxygenase enzymes. nih.gov

In anaerobic environments , where oxygen is absent, a different set of microbial communities is responsible for the degradation of this compound. Anaerobic degradation of organic compounds is a stepwise process involving hydrolysis, acidogenesis, acetogenesis, and methanogenesis. While the anaerobic degradation of dithiocarbamates is generally slower than aerobic degradation, it still plays a vital role in environments such as saturated soils, sediments, and wastewater treatment systems. The morpholine ring can also be degraded under anaerobic conditions, particularly in the presence of nitrate, which can serve as an alternative electron acceptor for denitrifying bacteria. researchgate.net

The rate and extent of both aerobic and anaerobic transformation are influenced by several environmental factors, including temperature, moisture content, pH, and the availability of other nutrients. nih.gov

Table 1: Factors Influencing Aerobic and Anaerobic Transformation
FactorInfluence on Transformation
TemperatureHigher temperatures generally increase microbial activity and degradation rates, up to an optimal point.
MoistureAdequate moisture is essential for microbial activity, but excessive moisture can lead to anaerobic conditions.
pHMicrobial populations have optimal pH ranges for growth and enzymatic activity, thus affecting degradation rates.
Nutrient AvailabilityThe presence of other essential nutrients (e.g., nitrogen, phosphorus) can enhance microbial growth and the degradation of organic compounds.

Hydrolysis as a Function of pH

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound in aquatic systems is highly dependent on the pH of the water.

Dithiocarbamates, as a class of compounds, exhibit characteristic pH-dependent hydrolysis. They are generally unstable in acidic conditions and more stable in alkaline environments. nih.govtandfonline.com The acid-catalyzed hydrolysis of dithiocarbamates is a primary route of degradation. nih.gov This process typically involves the cleavage of the dithiocarbamate group to produce carbon disulfide (CS₂) and the corresponding amine, in this case, morpholine. nih.gov

Table 2: General Hydrolysis Behavior of Dithiocarbamates as a Function of pH
pH RangeRelative StabilityPrimary Degradation Process
Acidic (pH < 7)LowAcid-catalyzed hydrolysis
Neutral (pH = 7)ModerateNeutral hydrolysis
Alkaline (pH > 7)HighRelatively stable

Phototransformation in Aqueous Systems

Phototransformation, or photodegradation, is the alteration of a chemical substance by light. In aqueous environments, this compound can be subject to phototransformation, which can be a significant degradation pathway, particularly in surface waters exposed to sunlight.

Dithiocarbamates are known to absorb light, which can lead to their rapid photolytic degradation. nih.gov The process can involve both direct photolysis, where the molecule itself absorbs light energy, and indirect photolysis, which is mediated by other light-absorbing substances in the water, such as humic acids. The phototransformation of dithiocarbamates can lead to the formation of various breakdown products. nih.gov

The morpholine moiety itself can also undergo photocatalytic degradation in the presence of a photocatalyst like titanium dioxide (TiO₂) and UV light. rsc.org This process involves the generation of highly reactive hydroxyl radicals that can attack and break down the morpholine ring. rsc.org While this is a specific experimental condition, it indicates the potential for light-induced degradation of the morpholine part of the molecule under certain environmental conditions.

The efficiency of phototransformation is influenced by factors such as the intensity and wavelength of light, the presence of photosensitizing agents, and the chemical composition of the water.

Adsorption/Desorption Processes

The mobility and bioavailability of this compound in soil and aquatic systems are heavily influenced by adsorption and desorption processes. Adsorption is the adhesion of the chemical to the surface of soil particles or sediments, while desorption is its release from these surfaces.

The extent of adsorption is often quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to adsorb to soil organic matter, leading to lower mobility. Conversely, a low Koc value suggests weaker adsorption and greater potential for leaching into groundwater. Dithiocarbamates generally exhibit low to moderate mobility in soil, suggesting some degree of adsorption. nih.gov

Several soil properties affect the adsorption and desorption of organic compounds, including:

Organic Matter Content: Soil organic matter is a primary sorbent for many organic chemicals. Higher organic matter content generally leads to increased adsorption.

Clay Content and Type: Clay minerals, with their large surface areas and charged surfaces, can also be important sites for adsorption.

Soil pH: The pH of the soil can affect the surface charge of both the soil particles and the chemical, thereby influencing adsorption.

The ability of dithiocarbamates to form complexes with metal ions can also influence their adsorption behavior, potentially increasing their retention in soil. nih.gov

Table 3: Soil Properties Affecting Adsorption/Desorption
Soil PropertyEffect on Adsorption
Organic MatterIncreases adsorption
Clay ContentIncreases adsorption
pHCan increase or decrease adsorption depending on the chemical's properties

Biodegradation Pathways of the Morpholine Moiety

The morpholine ring is a stable heterocyclic compound, but it can be biodegraded by various microorganisms. Understanding the biodegradation pathways of the morpholine moiety is essential for determining the ultimate fate of this compound in the environment.

Several bacterial strains, particularly from the genus Mycobacterium, are capable of utilizing morpholine as a sole source of carbon, nitrogen, and energy. nih.gov The biodegradation of morpholine typically proceeds through one of two main pathways: the ethanolamine pathway or the diglycolic acid pathway. researchgate.net

The initial step in both pathways is the enzymatic cleavage of the morpholine ring, often catalyzed by a monooxygenase enzyme that breaks a C-N bond. nih.govresearchgate.net

Ethanolamine/Monoethanolamine Pathway: In this pathway, the cleavage of the morpholine ring leads to the formation of intermediates such as 2-(2-aminoethoxy)acetate, which is then further broken down to ethanolamine and glycolate. nih.govresearchgate.net

Diglycolic Acid/Glycolate Pathway: This pathway also involves the initial ring cleavage to form 2-(2-aminoethoxy)acetate, which is then converted to diglycolic acid. researchgate.net

Regardless of the specific pathway, the ultimate end product of morpholine biodegradation is ammonia (B1221849), which can then be utilized by the microorganisms for their growth. uni-pannon.huresearchgate.net The complete mineralization of the morpholine ring results in the formation of carbon dioxide, water, and ammonia.

Table 4: Key Intermediates in Morpholine Biodegradation
PathwayKey Intermediates
Ethanolamine/Monoethanolamine Pathway2-(2-aminoethoxy)acetate, Ethanolamine, Glycolate
Diglycolic Acid/Glycolate Pathway2-(2-aminoethoxy)acetate, Diglycolic acid

Industrial Applications of Morpholinodithiocarbamate Systems

Role as Vulcanization Accelerators in the Rubber Industry

In the rubber industry, the vulcanization process is crucial for converting raw rubber into a durable material with enhanced elasticity and stability. Dithiocarbamates, including those derived from morpholine (B109124), are widely employed as ultra-fast accelerators in this process. lusida.com They significantly reduce the time and temperature required for vulcanization, leading to improved efficiency and cost-effectiveness in production. welltchemicals.com

The primary function of these accelerators is to facilitate the formation of cross-links between polymer chains and sulfur. welltchemicals.com This cross-linking is fundamental to imparting the desired mechanical properties to the rubber, such as resilience, flexibility, and durability. welltchemicals.com Morpholinodithiocarbamate-based accelerators are often used in conjunction with activators like zinc oxide and stearic acid to achieve rapid vulcanization. lusida.com

These accelerators can be used as either primary or secondary accelerators in various rubber compounds, including natural rubber (NR) latex and dry rubber formulations. lusida.com While they offer the advantage of fast cure rates, they may exhibit low scorch safety, which is the premature vulcanization of the rubber compound. lusida.com Dithiocarbamate (B8719985) accelerators are also noted for their limited solubility in rubber compounds, which can lead to "blooming" (migration to the surface) if used in excess. lusida.com

The general mechanism of vulcanization acceleration by zinc dithiocarbamates is believed to involve the formation of a sulfur-rich zinc accelerator complex. This complex acts as a central intermediate that activates the sulfur and facilitates its transfer to the rubber molecules, leading to the formation of sulfur cross-links. yg-1.com

Table 1: Role of Dithiocarbamates in Rubber Vulcanization

Function Description
Accelerate Vulcanization Increases the speed of the cross-linking reaction, reducing production time and energy consumption. welltchemicals.com
Improve Mechanical Properties Enhances the resilience, flexibility, and durability of the vulcanized rubber. welltchemicals.com
Enhance Heat Resistance Contributes to the thermal stability of the rubber product. welltchemicals.com

| Promote Cross-linking | Facilitates the formation of a robust network of cross-links between polymer chains. welltchemicals.com |

Use as Froth Flotation Collectors

Froth flotation is a widely used process for selectively separating minerals from ores. In this process, collectors are chemical reagents that adsorb onto the surface of specific mineral particles, rendering them hydrophobic (water-repellent). This allows the mineral particles to attach to air bubbles and float to the surface, where they can be collected as a concentrate.

Dithiocarbamates, including this compound derivatives, have demonstrated effectiveness as collectors in the flotation of sulfide (B99878) ores, particularly those containing copper, lead, and zinc. ftmmachinery.commdpi.com They are known to have a stronger collecting ability for certain minerals, such as chalcopyrite, compared to more traditional collectors like xanthates. ftmmachinery.com This enhanced collecting power can lead to improved recovery of valuable metals.

Furthermore, dithiocarbamates can offer better selectivity, meaning they can more effectively target the desired mineral while leaving other minerals (gangue) in the tailings. ftmmachinery.com This selectivity is crucial for producing a high-grade concentrate. The flotation activity of minerals with dithiocarbamate collectors can be influenced by factors such as the pH of the pulp. For instance, the flotation of tennantite with a morpholine-based dithiocarbamate collector is reported to be maximal in a pH range of 6-9. researchgate.net

The interaction between the dithiocarbamate collector and the mineral surface is a key aspect of the flotation process. It is believed that these collectors chemically adsorb onto the surface of sulfide minerals. scholaris.ca

Application in Coatings and Lubricant Additives

In the field of tribology, lubricant additives are essential for enhancing the performance and lifespan of machinery by reducing friction and wear. Molybdenum dithiocarbamates (MoDTCs) are a prominent class of lubricant additives, particularly in the automotive industry. unpchemicals.com These compounds are highly effective as friction modifiers, especially under boundary lubrication conditions where metal-to-metal contact is more likely. unpchemicals.com

The friction-reducing properties of MoDTCs contribute to improved fuel efficiency in vehicles by minimizing energy losses due to friction. unpchemicals.com They also provide excellent anti-wear protection for critical engine components, thereby extending their service life. unpchemicals.com MoDTCs exhibit good thermal stability, allowing them to maintain their effectiveness at the high temperatures encountered in internal combustion engines. unpchemicals.com

The mechanism by which MoDTCs function involves their decomposition at the rubbing surfaces to form thin layers of molybdenum disulfide (MoS₂). MoS₂ is a solid lubricant with a layered structure that allows for easy shear between its layers, resulting in a low coefficient of friction. The combined use of MoDTC with other additives, such as methylene-bis(dithiocarbamates) (MBDTC), has been shown to prolong the presence of active MoDTC complexes in engine oil, leading to enhanced and sustained tribological performance. nih.govrsc.org

While the application of this compound specifically in coatings is less documented in the provided search results, the anti-wear and friction-reducing properties of dithiocarbamates suggest their potential utility in protective coatings where lubricity and wear resistance are desired.

Development in Sensor Technologies

The unique chemical properties of dithiocarbamates, particularly their ability to chelate metal ions, have led to their exploration in the development of chemical sensors. Electrochemical sensors, which measure changes in electrical properties to detect the presence of specific analytes, are a key area of application. Dithiocarbamate-based sensors have shown promise for the determination of heavy metal ions. nih.gov

These sensors often utilize an ion-selective electrode (ISE) that incorporates a dithiocarbamate compound in its membrane. The dithiocarbamate acts as an ionophore, selectively binding to the target metal ion and generating a measurable potentiometric response. nih.gov This allows for the quantitative analysis of the metal ion concentration in a sample.

Furthermore, polymers containing morpholine units have been investigated as coatings for piezoelectric chemical sensors, such as the quartz crystal microbalance (QCM). scispace.com In a QCM-based sensor, the crystal oscillates at a specific frequency, which changes upon the adsorption of mass onto its surface. By coating the crystal with a polymer that selectively binds to a target analyte, such as copper ions (Cu²⁺), the sensor can detect the presence of that analyte in a solution. scispace.com The development of such sensors offers a sensitive and selective method for environmental monitoring and chemical analysis.

Precursors for Nanomaterials Synthesis (e.g., Metal Sulfide Nanoparticles)

The synthesis of nanomaterials with controlled size, shape, and composition is a rapidly growing field of materials science with applications in electronics, catalysis, and medicine. Metal dithiocarbamate complexes, including those with morpholine ligands, have emerged as valuable single-source precursors (SSPs) for the synthesis of metal sulfide nanoparticles. cncb.ac.cnresearchgate.net

The SSP approach offers several advantages, including a simpler synthetic process and better control over the stoichiometry of the resulting nanomaterial. cncb.ac.cn The process typically involves the thermal decomposition of the metal dithiocarbamate complex in a high-boiling point solvent. nih.gov During this process, the complex breaks down, leading to the formation of metal sulfide nanoparticles.

For example, cadmium(II) morpholine dithiocarbamate has been successfully used as a precursor to synthesize cadmium sulfide (CdS) nanoparticles. sci-hub.seresearchgate.netfigshare.com The size and morphology of the resulting nanoparticles can be controlled by varying reaction parameters such as the temperature, reaction time, and the type of capping agent used. sci-hub.se Capping agents, such as long-chain amines, adsorb to the surface of the nanoparticles during their formation, preventing agglomeration and controlling their growth. sci-hub.se This method provides a versatile route to a wide range of metal sulfide nanomaterials. cncb.ac.cn

Table 2: Synthesis of CdS Nanoparticles from Cadmium(II) this compound

Capping Agent Nanoparticle Size Range (nm) Band Gap Energy (eV)
Oleylamine (OLM) 4.50–5.70 1.59
Hexadecylamine (HDA) 3.33–5.96 1.65
Octadecylamine (ODA) 3.00–5.83 1.62

(Data sourced from a study on the thermolysis of Cd(II) morpholine dithiocarbamate at 180°C) sci-hub.sefigshare.com

Contribution to Materials Science Applications

The diverse applications of this compound systems in various industrial sectors underscore their significant contribution to materials science. The ability to function as vulcanization accelerators has been fundamental to the production of high-performance rubber materials with tailored properties.

In the realm of mineral processing, their role as selective froth flotation collectors enables the efficient extraction of valuable metals from complex ores, contributing to a more sustainable supply of raw materials. The development of dithiocarbamate-based lubricant additives has had a notable impact on improving the energy efficiency and durability of mechanical systems.

Q & A

Advanced Research Question

  • HPLC-MS : Quantify trace impurities and degradation products .
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability and decomposition pathways .
  • Accelerated Stability Testing : Expose complexes to controlled humidity/temperature to predict shelf-life .

How can researchers design experiments to address conflicting reports on dithiocarbamate toxicity?

Advanced Research Question

  • Dose-Response Studies : Use in vitro models (e.g., cell lines) to establish LD50 values under standardized conditions .
  • Comparative Analysis : Contrast results with structurally similar compounds to identify toxicity trends .
  • Peer Review : Pre-publish protocols on platforms like BioProtocols to solicit feedback before experimentation .

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